3-Acetoxyindole
Overview
Description
3-Acetoxyindole, also known as Indoxyl acetate or 3-Indolyl acetate, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has an empirical formula of C10H9NO2 and a molecular weight of 175.18 .
Synthesis Analysis
An efficient palladium-catalyzed intramolecular deacetylative dearomatization reaction of 3-acetoxyindoles has been developed. This reaction results in a range of tetracyclic indolin-3-ones bearing C2-quaternary stereocenters achieved in good yields . The synthesis furnishes psilocybin in five steps in 23% overall yield from an inexpensive acetoxyindole starting material .
Molecular Structure Analysis
The molecular structure of 3-Acetoxyindole is represented by the empirical formula C10H9NO2 . The molecular weight of the compound is 175.18 .
Chemical Reactions Analysis
3-Acetoxyindole has been used in the synthesis of tetracyclic indolin-3-ones through a palladium-catalyzed intramolecular deacetylative dearomatization reaction . It has also been used as a colorimetric substrate for differentiating esterases from various microbiological species .
Physical And Chemical Properties Analysis
3-Acetoxyindole is a powder with a melting point of 128-130 °C (lit.) . It has a density of 1.3±0.1 g/cm3 and a boiling point of 339.1±15.0 °C at 760 mmHg .
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the synthesis of complex organic compounds .
Summary of the Application
3-Acetoxyindole is used in the synthesis of tetracyclic indolin-3-ones, which are complex organic compounds that appear in natural products and synthetic pharmaceuticals .
Methods of Application or Experimental Procedures
The method involves a palladium-catalyzed intramolecular deacetylative dearomatization reaction of 3-acetoxyindoles. This reaction results in a range of tetracyclic indolin-3-ones bearing C2-quaternary stereocenters .
Results or Outcomes
The reaction yields tetracyclic indolin-3-ones in good yields, showing a wide substrate scope for this reaction. A preliminary enantioselective reaction is established to furnish the product in 63% ee by using (R,R,R)- phosphoramide-PE as a chiral ligand .
Development of Anticancer Agents
Specific Scientific Field
This application is in the field of Medicinal Chemistry , particularly in the development of anticancer agents .
Summary of the Application
3-Acetoxyindole, known for its significance in heterocyclic chemistry, holds promise as a platform for developing new drug candidates to combat glioblastoma (GBM), the most aggressive form of primary brain tumor .
Methods of Application or Experimental Procedures
The method involves the synthesis of diverse indole-containing compounds due to their significance as intermediates in antimicrobial and antiviral compounds and as building blocks for bioactive molecules .
Results or Outcomes
The review extensively examined the therapeutic advantages of innovative indole-based derivatives explored as potential anti-GBM agents. The main focus was evaluating the compounds currently undergoing preclinical and clinical development for GBM, with a notable emphasis on advances from 2013 to 2022 .
Synthesis of Selected Alkaloids
Specific Scientific Field
This application is in the field of Organic Chemistry , particularly in the synthesis of alkaloids .
Summary of the Application
3-Acetoxyindole is used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids . These indole-containing compounds are significant as intermediates in antimicrobial and antiviral compounds and as building blocks for bioactive molecules .
Methods of Application or Experimental Procedures
The method involves the construction of indoles as a moiety in selected alkaloids . The specific procedures and technical details may vary depending on the specific alkaloid being synthesized.
Results or Outcomes
The synthesis of indole derivatives has led to the development of various biologically vital properties. These compounds have shown potential in the treatment of cancer cells, microbes, and different types of disorders in the human body .
Biological Potential of Indole Derivatives
Specific Scientific Field
This application is in the field of Biochemistry and Pharmacology .
Summary of the Application
3-Acetoxyindole, as an indole derivative, has been studied for its diverse biological and clinical applications . It’s particularly interesting due to its potential in the development of new therapeutic agents.
Methods of Application or Experimental Procedures
The method involves the study and analysis of the biological activity of indole derivatives, including 3-Acetoxyindole . The specific procedures and technical details may vary depending on the specific biological activity being studied.
Results or Outcomes
Indole derivatives, including 3-Acetoxyindole, have shown significant pharmacological activity. They have been explored for the treatment of various health conditions, including cancer cells and microbial infections .
Synthesis of Tetracyclic Indolin-3-ones
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the synthesis of complex organic compounds .
Summary of the Application
3-Acetoxyindole is used in the synthesis of tetracyclic indolin-3-ones, which are complex organic compounds that appear in natural products and synthetic pharmaceuticals .
Methods of Application or Experimental Procedures
The method involves a palladium-catalyzed intramolecular deacetylative dearomatization reaction of 3-acetoxyindoles. This reaction results in a range of tetracyclic indolin-3-ones bearing C2-quaternary stereocenters .
Results or Outcomes
The reaction yields tetracyclic indolin-3-ones in good yields, showing a wide substrate scope for this reaction. A preliminary enantioselective reaction is established to furnish the product in 63% ee by using (R,R,R)- phosphoramide-PE as a chiral ligand .
Biological Potential of Indole Derivatives
Specific Scientific Field
This application is in the field of Biochemistry and Pharmacology .
Summary of the Application
3-Acetoxyindole, as an indole derivative, has been studied for its diverse biological and clinical applications . It’s particularly interesting due to its potential in the development of new therapeutic agents.
Methods of Application or Experimental Procedures
The method involves the study and analysis of the biological activity of indole derivatives, including 3-Acetoxyindole . The specific procedures and technical details may vary depending on the specific biological activity being studied.
Results or Outcomes
Indole derivatives, including 3-Acetoxyindole, have shown significant pharmacological activity. They have been explored for the treatment of various health conditions, including cancer cells and microbial infections .
Safety And Hazards
Future Directions
Indoles, including 3-Acetoxyindole, are a significant heterocyclic system in natural products and drugs. They play a crucial role in cell biology and have attracted increasing attention in recent years for their potential as biologically active compounds for the treatment of various disorders . The development of novel methods of synthesis and the investigation of their bioactivities and potential effects are areas of ongoing research .
properties
IUPAC Name |
1H-indol-3-yl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7(12)13-10-6-11-9-5-3-2-4-8(9)10/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOPQACSHPPKEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060559 | |
Record name | 3-Indoxyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cream-colored or light brown powder; [Alfa Aesar MSDS] | |
Record name | 3-Indoxyl acetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10772 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000209 [mmHg] | |
Record name | 3-Indoxyl acetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10772 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3-Acetoxyindole | |
CAS RN |
608-08-2 | |
Record name | Indoxyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=608-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indoxyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Acetoxyindole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13964 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Indol-3-ol, 3-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Indoxyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-acetoxyindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.232 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Indoxyl acetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AF7Z8794Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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